molecular formula CH4F2O6P2 B024119 Difluoromethylene diphosphonate CAS No. 10596-32-4

Difluoromethylene diphosphonate

Cat. No. B024119
Key on ui cas rn: 10596-32-4
M. Wt: 211.98 g/mol
InChI Key: HSRBLOWVRMGXEC-UHFFFAOYSA-N
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Patent
US07807653B2

Procedure details

To a stirred solution of tetraisopropyl difluoromethylenediphosphonate (2.0 g, 5.26 mmol) in anhydrous acetonitrile (30 mL) was added dropwise trimethylsilyl bromide (4.17 mL, 31.58 mmol). The resulting solution was stirred at 40-42° C. for 24 h, concentrated to dryness, and coevaporated with anhydrous acetonitrile once. The residue was re-dissolved in an acetonitrile/water mixture, and then coevaporated with DMF. The residue was dissolved in a DMF solution of tributylamine (1.93 g, 2.48 mL, 10.43 mmol), transferred into multiple small flasks, concentrated to dryness, and coevaporated with anhydrous DMF three times. The residue was dried in a vacuum oven at 40° C. for 4 h to give a slightly yellow residue (3.35 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([P:13](=[O:22])([O:18]C(C)C)[O:14]C(C)C)[P:3](=[O:12])([O:8]C(C)C)[O:4]C(C)C.C[Si](Br)(C)C.C(N(CCCC)CCCC)CCC>C(#N)C.CN(C=O)C>[F:23][C:2]([F:1])([P:3](=[O:4])([OH:12])[OH:8])[P:13](=[O:14])([OH:18])[OH:22]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(P(OC(C)C)(OC(C)C)=O)(P(OC(C)C)(OC(C)C)=O)F
Name
Quantity
4.17 mL
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.48 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 (± 1) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 40-42° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in an acetonitrile/water mixture
CUSTOM
Type
CUSTOM
Details
transferred into multiple small flasks
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was dried in a vacuum oven at 40° C. for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(P(O)(O)=O)(P(O)(O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: CALCULATEDPERCENTYIELD 300.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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